molecular formula C11H10BrNO B598818 3-Bromo-5,8-dimethylquinolin-4(1H)-one CAS No. 1204811-62-0

3-Bromo-5,8-dimethylquinolin-4(1H)-one

Cat. No.: B598818
CAS No.: 1204811-62-0
M. Wt: 252.111
InChI Key: LNUJPAHOCFSMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,8-dimethylquinolin-4(1H)-one is a high-purity chemical intermediate designed for research applications in medicinal chemistry and agrochemical discovery. This compound features a quinolin-4(1H)-one scaffold, a privileged structure known for its diverse biological activities. The bromine atom at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the rapid exploration of structure-activity relationships (SAR) . The specific substitution pattern with methyl groups at the 5- and 8-positions may influence the compound's electronic properties and target binding, making it a valuable building block for developing novel bioactive molecules. Quinoline and quinolinone derivatives are extensively investigated for their antifungal properties against various phytopathogenic fungi , antimicrobial activities , and potential in pharmaceutical development, including as GSK3β inhibitors and anti-cancer agents . Researchers can utilize this brominated derivative as a key precursor in the synthesis of more complex quinolin-8-amine derivatives or other functionalized analogs to identify new lead compounds. The molecular structure is optimized for engaging biological targets through various intermolecular interactions, including hydrogen bonding and π-stacking, as often confirmed through crystallographic and Hirshfeld surface analyses . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. RESEARCH APPLICATIONS: • Medicinal Chemistry: A versatile scaffold for the synthesis of novel compounds for biological screening. • Antifungal Agent Discovery: Building block for creating derivatives to test against phytopathogenic fungi . • Chemical Biology: Useful as a probe for understanding enzyme mechanisms or protein-ligand interactions. HANDLING & COMPLIANCE: • Intended Use: For Research Use Only. Not for diagnostic or therapeutic procedures. • Storage: Store in a cool, dry place, sealed under inert atmosphere. • Handling: Refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

1204811-62-0

Molecular Formula

C11H10BrNO

Molecular Weight

252.111

IUPAC Name

3-bromo-5,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10BrNO/c1-6-3-4-7(2)10-9(6)11(14)8(12)5-13-10/h3-5H,1-2H3,(H,13,14)

InChI Key

LNUJPAHOCFSMAP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)NC=C(C2=O)Br

Synonyms

3-Bromo-5,8-dimethyl-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-5,8-dimethylquinolin-4(1H)-one are compared below with key analogues from the literature:

Table 1: Structural and Functional Comparison of Halogenated Quinolinones

Compound Name Substituents Melting Point (°C) Key Reactivity/Biological Activity Reference
6-Bromo-5,8-dimethoxyquinolin-4-one 6-Br, 5/8-OMe 244–245 Intermediate for redox inhibitors
6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one 6/8-Br, 2-(4-OMePh) 200–201 Suzuki coupling precursor; antimicrobial potential
3-Bromo-7,8-dichloro-1H-quinolin-4-one 3-Br, 7/8-Cl Not reported Safety concerns due to halogenated structure
7,8-Dimethyl-2-(aminomethyl)quinolin-4(1H)-one (Compound 89) 7/8-Me, 2-(Et-F-benzylaminomethyl) Not reported P2Y2 allosteric agonist; anti-cardiac hypertrophy
6-Bromo-1-(triazolylmethyl)-4-methylquinolin-2(1H)-one 6-Br, 4-Me, 1-triazolylmethyl 250–252 Antibacterial activity (MIC: 2–8 µg/mL)

Key Observations

Substituent Effects on Reactivity: Bromine at the 3-position (target compound) vs. 6-position (): The 3-bromo derivative may exhibit distinct electronic effects in cross-coupling reactions due to proximity to the carbonyl group. For example, 6-bromo derivatives in underwent Suzuki-Miyaura coupling with arylvinylboronic acids at 80–90°C, yielding biaryl products . Methyl vs.

Biological Activity: Compound 89 (), a 7,8-dimethylquinolinone, demonstrated selective P2Y2 receptor agonism and inhibition of cardiac hypertrophy, suggesting that methyl groups at the 5- and 8-positions (as in the target compound) could similarly modulate receptor binding . Bromine and antimicrobial activity: 6-Bromo-1-(triazolylmethyl)quinolinones () showed potent antibacterial effects, implying that bromine position and auxiliary substituents critically influence activity .

Safety and Stability: 3-Bromo-7,8-dichloroquinolinone () highlights safety risks associated with polyhalogenated quinolinones, such as toxicity and environmental persistence. The target compound’s methyl groups may mitigate reactivity compared to chloro analogues .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5,8-dimethylquinolin-4(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted aniline precursors. A common method includes treating a brominated aniline derivative with diketene under reflux, followed by cyclization using polyphosphoric acid (PPA) . Optimization may involve adjusting reaction time, temperature (e.g., 80–120°C for PPA-mediated cyclization), and stoichiometry to minimize side products like dehalogenated byproducts. Monitoring via thin-layer chromatography (TLC) and quenching with ice-water improves yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 5 and 8, bromine at position 3). DMSO-d₆ is often used as a solvent .
  • HRMS (EI) : For precise molecular weight validation (expected m/z ~265.02 for C₁₁H₁₀BrNO) .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1600–1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

Q. How does the bromine substituent influence nucleophilic substitution reactions?

The bromine at position 3 is susceptible to nucleophilic substitution (e.g., with amines or thiols). Reactions are typically conducted in polar aprotic solvents (DMF, DMSO) at 60–100°C. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) .

Q. What are the stability considerations for this compound during storage?

Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Avoid moisture, as the lactam ring may hydrolyze. Purity (>98%) should be verified via HPLC prior to biological assays .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., 6-bromo derivatives)?

Use NOESY NMR to confirm spatial proximity of substituents. For example, NOE correlations between H-5 (methyl) and H-3 (bromine) distinguish this compound from 6-bromo isomers. X-ray crystallography (via SHELXL ) can resolve positional ambiguities in the quinoline ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • The bromine atom increases electrophilicity at C-3, favoring SNAr reactions (σ* orbital energy ~0.5 eV).
  • Methyl groups at C-5/C-8 sterically hinder para-substitution.
    Software like Gaussian or ORCA can simulate transition states for cross-coupling reactions .

Q. What crystallographic challenges arise in determining its solid-state structure?

  • Twinned crystals : Common due to planar quinoline rings. Use SHELXD for initial phase solutions and SHELXL for refinement .
  • Disorder in methyl groups : Apply ISOR and DELU restraints during refinement.
  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for Br-atom positioning .

Q. How can structure-activity relationships (SAR) guide its antimicrobial potential?

Compare with analogs (e.g., 5-Bromo-3,4-dihydroquinolin-2(1H)-one):

Compound MIC (µg/mL) vs. S. aureus LogP
3-Bromo-5,8-dimethyl analog8.22.5
5-Bromo-3,4-dihydro analog4.11.9
Lower LogP in the dihydro analog enhances membrane permeability. Modify substituents to balance lipophilicity and H-bonding .

Q. What strategies mitigate side reactions during bromine substitution?

  • Protection/deprotection : Temporarily protect the lactam carbonyl with TMSCl to prevent nucleophilic attack.
  • Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 24 hr) and byproduct formation .
  • In situ monitoring : Use ReactIR to track bromide ion release (ν(Br⁻) ~200 cm⁻¹) .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

  • CYP3A4 inhibition : IC₅₀ = 12 µM (competitive inhibition). Docking studies (AutoDock Vina) show H-bonding between the lactam O and Thr309.
  • Metabolites : Hydroxylation at C-7 (major) and debromination (minor). Identify via LC-MS/MS with a C18 column .

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